molecular formula C36H33NO8 B2457002 1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester CAS No. 1332577-02-2

1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester

Cat. No. B2457002
CAS RN: 1332577-02-2
M. Wt: 607.659
InChI Key: FQSCBXZGKCCVTG-YTTGMZPUSA-N
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Description

The compound seems to be a derivative of 1,2,4-Benzenetricarboxylic acid, also known as Trimellitic acid . Trimellitic acid is a tricarboxylic derivative of benzene and is generally used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Carboxylate Ligands

1,2,4-Benzenetricarboxylic acid serves as a versatile carboxylate ligand in the synthesis of metal-organic frameworks (MOFs) . These porous materials consist of metal ions or clusters connected by organic ligands. Researchers use MOFs for gas storage, catalysis, and separation processes. The unique geometry of trimellitic acid allows it to coordinate with metal centers, leading to the formation of MOFs with tunable properties .

White-Light Luminescent Nanocrystals

Trimellitic acid plays a crucial role in synthesizing lanthanide (Ln³⁺)-encapsulated nanocrystals . These nanocrystals exhibit white-light luminescence , making them valuable for applications in lighting, displays, and imaging. The precise coordination of trimellitic acid with Ln³⁺ ions influences the emission properties, allowing for tailored luminescence .

Polymer Resins and Plastics

In the realm of materials science, trimellitic acid finds use in the production of polymer resins and plastics . Its rigid, tricarboxylic structure contributes to the mechanical strength and thermal stability of these materials. Manufacturers incorporate trimellitic acid derivatives into coatings, adhesives, and composite materials .

Plasticizers and Flame Retardants

Trimellitic acid esters serve as plasticizers in polymer formulations. These compounds enhance flexibility, durability, and processability of plastics. Additionally, trimellitic acid derivatives are used as flame retardants in various applications, including cables, textiles, and electronics. They reduce the flammability of materials and enhance fire safety .

Dye Intermediates and Pigments

Researchers explore trimellitic acid derivatives as intermediates in the synthesis of dyes and pigments . By functionalizing the benzene ring, chemists can create vibrant colorants for textiles, inks, and coatings. The presence of three carboxylic acid groups allows for diverse chemical modifications, leading to a wide range of color possibilities .

Adhesive and Sealant Formulations

Trimellitic acid contributes to the formulation of adhesives and sealants . Its ability to crosslink with other molecules provides strong bonding properties. These adhesives find use in construction, automotive assembly, and aerospace applications. Sealants based on trimellitic acid help prevent leaks and provide durable protection .

Safety And Hazards

While specific safety and hazard information for this compound is not available, Trimellitic acid is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation .

properties

IUPAC Name

trimethyl 5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33NO8/c1-42-34(39)29-21-31(36(41)44-3)30(35(40)43-2)20-28(29)33(38)37(32-18-10-13-24-12-7-8-17-27(24)32)22-23-11-9-16-26(19-23)45-25-14-5-4-6-15-25/h4-9,11-12,14-17,19-21,32H,10,13,18,22H2,1-3H3/t32-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSCBXZGKCCVTG-YTTGMZPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)N(CC2=CC(=CC=C2)OC3=CC=CC=C3)C4CCCC5=CC=CC=C45)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1C(=O)N(CC2=CC(=CC=C2)OC3=CC=CC=C3)[C@H]4CCCC5=CC=CC=C45)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901334651
Record name Trimethyl 5-{(3-phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]carbamoyl}-1,2,4-benzenetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901334651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester

CAS RN

1332577-02-2
Record name Trimethyl 5-{(3-phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]carbamoyl}-1,2,4-benzenetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901334651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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